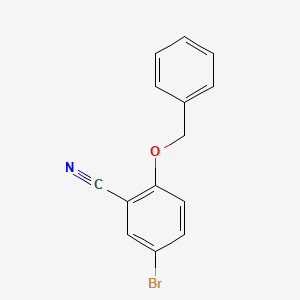

2-(Benzyloxy)-5-bromobenzonitrile

CAS No.: 835898-37-8

Cat. No.: VC7559673

Molecular Formula: C14H10BrNO

Molecular Weight: 288.144

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 835898-37-8 |

|---|---|

| Molecular Formula | C14H10BrNO |

| Molecular Weight | 288.144 |

| IUPAC Name | 5-bromo-2-phenylmethoxybenzonitrile |

| Standard InChI | InChI=1S/C14H10BrNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 |

| Standard InChI Key | PEIVFKIPZRHNDR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C#N |

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Nomenclature

2-(Benzyloxy)-5-bromobenzonitrile is systematically named based on the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The benzene ring is substituted with:

-

A nitrile group (-CN) at position 1 (implicit in the parent name "benzonitrile"),

-

A benzyloxy group (-OCH₂C₆H₅) at position 2,

-

A bromine atom (-Br) at position 5.

Its molecular formula is C₁₄H₁₀BrNO, with a molecular weight of 304.14 g/mol .

The nitrile group introduces electron-withdrawing effects, while the benzyloxy group donates electrons via resonance, creating a polarized aromatic system that influences reactivity .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-(benzyloxy)-5-bromobenzonitrile typically involves a multi-step protocol:

-

Bromination of Hydroxybenzonitrile:

Initial bromination of 3-hydroxybenzonitrile with bromine (Br₂) in acetic acid yields a mixture of brominated intermediates . -

Benzylation:

The hydroxyl group is protected via alkylation using benzyl bromide (BnBr) in the presence of potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in acetonitrile (MeCN) . -

Purification:

Column chromatography or recrystallization isolates the target compound.

Representative Reaction Scheme:

Optimization Challenges

-

Regioselectivity: Bromination at position 5 requires precise control to avoid di-substitution .

-

Yield: Reported yields range from 66% to 84% for analogous compounds, depending on reaction conditions .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The bromine atom at position 5 is susceptible to substitution reactions. For example:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids generates biaryl structures .

-

Buchwald-Hartwig Amination: Substitution with amines forms aryl amines, valuable in drug synthesis .

Nitrile Group Transformations

The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, expanding utility in heterocycle synthesis .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

2-(Benzyloxy)-5-bromobenzonitrile serves as a precursor to boronic esters used in kinase inhibitors and anticancer agents . For example:

| Derivative | Therapeutic Target | Reference |

|---|---|---|

| Benzyloxycyanophenylboronic esters | Tyrosine kinase inhibition | |

| 8-Benzyloxyquinoline analogs | Antimicrobial activity |

Structure-Activity Relationships (SAR)

-

Benzyloxy Group: Enhances lipid solubility, improving blood-brain barrier penetration .

-

Bromine Atom: Facilitates late-stage functionalization via cross-coupling .

| Hazard | Precautionary Measure |

|---|---|

| Skin/Irritation | Use nitrile gloves, lab coat |

| Inhalation Risk | Perform reactions in a fume hood |

| Environmental Impact | Avoid aqueous disposal |

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its substitution pattern. Key comparisons include:

| Compound | Substituents | Reactivity Difference |

|---|---|---|

| 4-Bromo-2-benzyloxybenzonitrile | Br at position 4 | Altered electronic distribution |

| 2-Bromo-5-methoxybenzonitrile | Methoxy instead of benzyloxy | Reduced steric bulk |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume